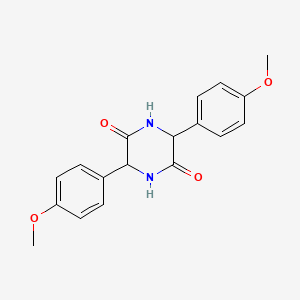

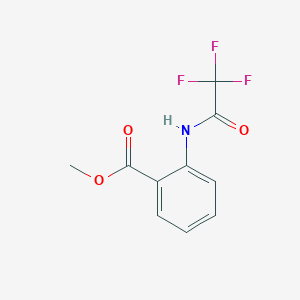

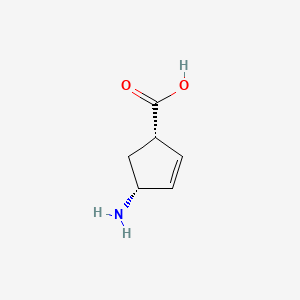

![molecular formula C18H15ClN2O4S B2737971 (Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-63-9](/img/structure/B2737971.png)

(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It contains a benzene ring fused to a thiazole ring. Thiazoles are aromatic rings that contain both sulfur and nitrogen atoms. The compound also has a methoxy group (-OCH3), an imino group (=NH), and a chlorobenzoyl group (C6H4CO-Cl) attached to it .

Molecular Structure Analysis

The compound contains several functional groups that would contribute to its overall structure and properties. The benzo[d]thiazole ring system is aromatic and would contribute to the compound’s stability and reactivity. The methoxy group is an electron-donating group and could influence the compound’s reactivity. The imino group could potentially form hydrogen bonds .Chemical Reactions Analysis

Benzo[d]thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The presence of the imino group could make the compound reactive towards electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Applications De Recherche Scientifique

Aldose Reductase Inhibition

A study by Ali et al. (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives, including compounds structurally related to (Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate. These compounds were evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The study found significant inhibitory potency in some derivatives, suggesting potential applications in treating diabetic complications (Ali et al., 2012).

Synthesis of Antibiotic Precursors

Tatsuta et al. (1994) described the synthesis of Z-isomers of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, which are side chains in fourth-generation cephem antibiotics. This research illustrates the role of such chemical structures in developing key intermediates for antibiotic synthesis (Tatsuta et al., 1994).

Antihypertensive Agents

In a study by Abdel-Wahab et al. (2008), derivatives structurally related to this compound were synthesized and evaluated as potential antihypertensive agents. Some of these compounds demonstrated good α-blocking activity, which is valuable in managing hypertension (Abdel-Wahab et al., 2008).

Antimicrobial Activity

Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases, which have structural similarities to the compound . These compounds were tested for their antimicrobial properties against several bacteria and fungi, showing moderate activity. This suggests potential applications of similar compounds in antimicrobial treatments (Vinusha et al., 2015).

Synthesis of Cefixime Intermediate

Liu Qian-chun (2010) researched the synthesis of intermediates for Cefixime, an oral third-generation cephalosporin antibiotic. This study demonstrates the relevance of such thiazole derivatives in the synthesis of important pharmaceutical compounds (Liu Qian-chun, 2010).

Catalysis in Organic Reactions

Grasa et al. (2002) investigated the use of N-heterocyclic carbenes, related to the compound of interest, in transesterification and acylation reactions. These catalysts were found to be efficient in various organic reactions, indicating potential applications in organic synthesis and industrial processes (Grasa et al., 2002).

Propriétés

IUPAC Name |

methyl 2-[2-(3-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O4S/c1-24-13-6-7-14-15(9-13)26-18(21(14)10-16(22)25-2)20-17(23)11-4-3-5-12(19)8-11/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTOUHTVWAMJDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

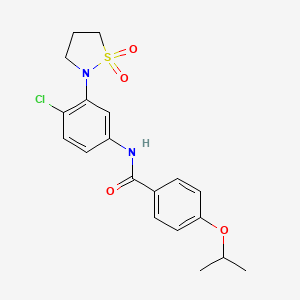

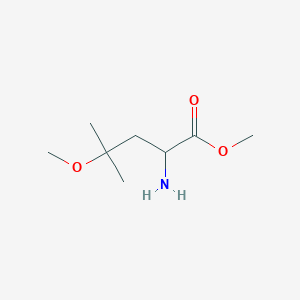

![3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride](/img/structure/B2737890.png)

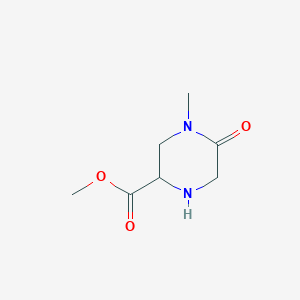

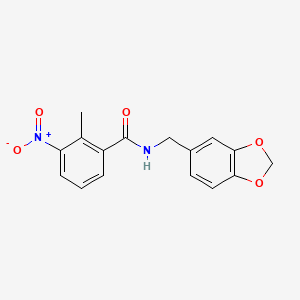

![N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2737893.png)

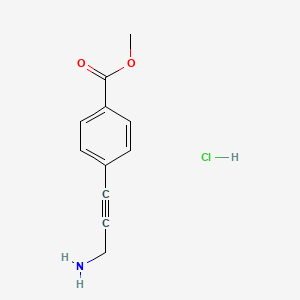

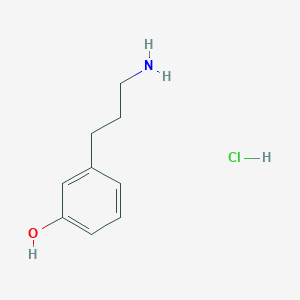

![5-Oxo-5H-thiazolo[3,2-a]pyrimidine-7-carbohydrazide](/img/structure/B2737895.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2737905.png)